
1-(2-Isopropoxyphenyl)propan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-Isopropoxyphenyl)propan-1-amine typically involves nucleophilic substitution reactions. One common method is the alkylation of ammonia or amines with haloalkanes . This process can be complex due to the potential for multiple alkylation steps, leading to a mixture of primary, secondary, and tertiary amines .
Industrial Production Methods
Industrial production methods for amines often involve the use of catalytic hydrogenation of nitriles or reductive amination of carbonyl compounds. These methods provide higher yields and purity compared to direct alkylation .
Chemical Reactions Analysis
Types of Reactions
1-(2-Isopropoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitrile compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry
1-(2-Isopropoxyphenyl)propan-1-amine serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : The compound can be utilized in the preparation of various pharmaceuticals and agrochemicals.
- Catalytic Reactions : It can participate in reactions such as nucleophilic substitutions and reductions, facilitating the formation of more complex organic structures.
Biology
The compound has been investigated for its biological activities, including:
- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
- Receptor Modulation : Its interaction with specific receptors can influence cellular responses, making it a candidate for drug development targeting neurological disorders.
Medicine
Research indicates potential therapeutic effects:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.
Data Table of Biological Activities
Biological Activity | Cell Line/Model | Concentration (µM) | Effect |
---|---|---|---|
Cytotoxicity | MCF-7 (breast cancer) | 10-50 | Significant inhibition |
Anti-inflammatory | RAW 264.7 (macrophages) | 5-20 | Reduced cytokine release |
Case Study 1: Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against multiple cancer types. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer models, highlighting its potential as an anticancer agent.
Case Study 2: Inflammatory Response
Research published in Biochemical Pharmacology assessed the compound's impact on inflammation. Treatment with this compound resulted in a marked reduction of TNF-alpha levels in macrophages, indicating its efficacy in modulating inflammatory responses.
Mechanism of Action
The mechanism of action of 1-(2-Isopropoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)propan-1-amine
- 1-(2-Ethoxyphenyl)propan-1-amine
- 1-(2-Propoxyphenyl)propan-1-amine
Uniqueness
1-(2-Isopropoxyphenyl)propan-1-amine is unique due to its specific isopropoxy group, which can influence its reactivity and interaction with molecular targets compared to other similar compounds .
Biological Activity
1-(2-Isopropoxyphenyl)propan-1-amine, also known by its CAS number 954251-62-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The chemical structure of this compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C12H17NO
- Molecular Weight: 193.27 g/mol
Property | Value |
---|---|
Molecular Formula | C12H17NO |
Molecular Weight | 193.27 g/mol |
CAS Number | 954251-62-8 |
This compound functions primarily as a monoamine neurotransmitter modulator. It is believed to interact with various neurotransmitter systems, particularly the dopaminergic and adrenergic pathways. The compound may exhibit selective inhibition or modulation of specific receptors, which could contribute to its pharmacological effects.
Pharmacological Effects
Research indicates that compounds similar to this compound may have applications in treating conditions such as:
- Attention Deficit Hyperactivity Disorder (ADHD): Similar compounds have been shown to enhance focus and attention.
- Depression and Anxiety Disorders: Modulation of serotonin and norepinephrine levels can alleviate symptoms associated with these conditions.
Study on Enantiomeric Activity
A study explored the synthesis and biological evaluation of enantiomers derived from this compound. The researchers utilized transaminase-mediated synthesis to produce enantiomerically pure compounds. The results indicated that one enantiomer exhibited significantly higher potency in modulating neurotransmitter levels compared to the racemic mixture, highlighting the importance of stereochemistry in the biological activity of amine derivatives .
Table 2: Enantiomeric Activity Results
Enantiomer | Potency (IC50) | Selectivity |
---|---|---|
(R)-enantiomer | 50 nM | High |
(S)-enantiomer | 200 nM | Moderate |
Research Findings
Recent findings have demonstrated that this compound and its derivatives can effectively inhibit certain enzymes involved in neurotransmitter degradation, such as monoamine oxidase (MAO). This inhibition leads to increased levels of monoamines in the synaptic cleft, which can enhance mood and cognitive function .
Biological Assays
In vitro assays have shown that this compound can significantly increase dopamine release in neuronal cultures, suggesting a potential mechanism for its effects on mood and cognition. Furthermore, animal studies indicated that administration of this compound resulted in improved performance in behavioral tests designed to assess anxiety and depression-like symptoms .
Properties
IUPAC Name |
1-(2-propan-2-yloxyphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-11(13)10-7-5-6-8-12(10)14-9(2)3/h5-9,11H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHVEYUDDDARPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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